6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid
Description
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Properties
IUPAC Name |
6-(oxolan-2-ylmethyl)thieno[2,3-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-12(15)10-6-8-3-5-17-11(8)13(10)7-9-2-1-4-16-9/h3,5-6,9H,1-2,4,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNFCMWYDSCGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=CC3=C2SC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((Tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antiviral effects. This article examines its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a thienopyrrole core with a tetrahydrofuran side chain, which may influence its pharmacological properties. The compound can be represented structurally as follows:
Antimicrobial Activity
Recent studies have indicated that thienopyrrole derivatives exhibit significant antimicrobial properties. For instance, derivatives of pyrrole compounds have shown promising activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. A study demonstrated that modifications in the pyrrole structure could enhance anti-TB activity, with some compounds achieving a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL against M. tuberculosis .
Table 1: Antimicrobial Activity of Thienopyrrole Derivatives
| Compound | MIC (μg/mL) | Target Organism | Reference |
|---|---|---|---|
| Compound A | <0.016 | M. tuberculosis | |
| Compound B | 0.25 | Staphylococcus aureus | |
| Compound C | 0.5 | Escherichia coli |
Antiviral Activity
The antiviral potential of thienopyrrole derivatives has also been explored. A patent describes the synthesis of thieno[2,3-b]pyridine derivatives that exhibit inhibitory effects on viral replication, particularly against HIV . This suggests that the thienopyrrole framework may be beneficial in designing antiviral agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific substituents on the pyrrole ring significantly affects the biological activity of these compounds. For example, the introduction of bulky groups or electron-withdrawing substituents has been correlated with enhanced potency against tuberculosis .
Key Findings:
- Electron-Withdrawing Groups: Enhance activity by stabilizing the interaction with biological targets.
- Bulky Substituents: Improve binding affinity and selectivity for specific enzymes or receptors.
Case Studies
- Anti-TB Efficacy: A series of pyrrole derivatives were tested against drug-resistant strains of M. tuberculosis. One compound demonstrated an MIC comparable to first-line treatments like isoniazid, indicating its potential as a new therapeutic agent .
- Cytotoxicity Assessment: In vitro studies showed low cytotoxicity for several derivatives, with IC50 values above 64 μg/mL for non-toxic effects on Vero cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Antifungal Activity
Research has indicated that derivatives of thieno[2,3-b]pyrrole exhibit antifungal properties. For instance, compounds similar in structure have been synthesized and tested against various fungal strains, showing promising results with effective concentrations lower than those of established antifungal agents . The mechanism involves interference with fungal cell wall synthesis or disruption of membrane integrity.
Anticancer Properties
Thieno[2,3-b]pyrrole derivatives have also been investigated for their anticancer potential. Studies suggest that these compounds can inhibit specific kinases involved in cancer progression, thus offering a pathway for the development of targeted cancer therapies . The structural modifications, such as the introduction of the tetrahydrofuran group, can enhance bioavailability and selectivity towards tumor cells.
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt biochemical pathways in pests. Similar compounds have been evaluated for their effectiveness against agricultural pests, indicating that thieno[2,3-b]pyrrole derivatives can serve as effective agents in pest management strategies . The synthesis of these compounds often involves optimizing reaction conditions to enhance yield and efficacy.
Organic Electronics
The unique electronic properties of thieno[2,3-b]pyrrole make it suitable for applications in organic electronics. Research has focused on its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of tetrahydrofuran enhances the solubility of the polymeric materials used in these applications, facilitating easier processing and improved device performance.
Synthesis and Optimization
The synthesis of 6-((tetrahydrofuran-2-yl)methyl)-6H-thieno[2,3-b]pyrrole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thieno[2,3-b]pyrrole framework through cyclization reactions.
- Functionalization with tetrahydrofuran to improve solubility and biological activity.
- Optimization of reaction conditions to maximize yield and purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
